Product packaging for 4-(3-Hydroxyprop-1-YN-1-YL)phenol(Cat. No.:)

4-(3-Hydroxyprop-1-YN-1-YL)phenol

Cat. No.: B13205017
M. Wt: 148.16 g/mol
InChI Key: ZBUXSOAUWWXDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenolic Chemical Scaffolds in Organic and Biological Systems

Phenolic scaffolds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and form the structural basis for a vast array of biologically active compounds. nih.gov Their significance stems from several key features:

Antioxidant Properties: The hydroxyl group of a phenol (B47542) can readily donate a hydrogen atom to scavenge free radicals, a property that underpins the antioxidant activity of many natural phenolics like flavonoids and tannins. nih.gov This radical-scavenging ability is crucial in mitigating oxidative stress, a factor implicated in numerous diseases. nih.gov

Hydrogen Bonding Capabilities: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules such as proteins and enzymes. nih.gov This is a fundamental aspect of their mechanism of action in many biological processes.

Acidity: Phenols are weakly acidic and can be deprotonated to form phenoxide ions. This property influences their solubility, reactivity, and interaction with metal ions.

Biological Activity: The phenolic motif is a common feature in many pharmaceuticals and natural products with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The specific biological effects are often modulated by the substitution pattern on the aromatic ring. nih.gov

The inherent reactivity and biological relevance of the phenolic scaffold make it a privileged structure in drug discovery and a versatile building block in organic synthesis.

Strategic Importance of Alkynes in Modern Organic Synthesis and Medicinal Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly valuable functional groups in modern organic chemistry. numberanalytics.comnumberanalytics.com Their strategic importance is rooted in their unique reactivity and linear geometry:

Versatile Reactivity: The π-bonds of the alkyne are electron-rich, making them susceptible to a wide range of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comopenaccesspub.org This versatility allows for the construction of complex molecular architectures from simple alkyne precursors. openaccesspub.org

Building Blocks for Heterocycles: Alkynes are key precursors in the synthesis of a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. openaccesspub.org

"Click" Chemistry: Terminal alkynes are prominent participants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This highly efficient and specific reaction is widely used in bioconjugation, drug discovery, and materials science.

Medicinal Chemistry Applications: The incorporation of an alkyne group into a drug molecule can influence its metabolic stability, binding affinity to target proteins, and pharmacokinetic properties. studysmarter.co.uk The linear geometry of the alkyne can also be exploited to probe binding pockets of enzymes and receptors. nih.gov

The ability to readily transform alkynes into other functional groups and their utility in constructing complex molecules solidify their position as indispensable tools in the synthetic chemist's arsenal. numberanalytics.com

Overview of 4-(3-Hydroxyprop-1-YN-1-YL)phenol within the Context of Phenolic and Alkynyl Chemistry

The compound this compound features a phenol ring substituted at the para position with a 3-hydroxyprop-1-ynyl group. This structure integrates the key features of both a phenol and a propargyl alcohol (an alkyne with a hydroxyl group on a neighboring carbon). While specific experimental data for this exact compound is not extensively reported in the literature, its chemical behavior can be predicted based on the well-established chemistry of its constituent functional groups.

Structural Features and Predicted Properties:

PropertyPredicted Value/Characteristic
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Functional Groups Phenolic hydroxyl, Terminal alkyne, Primary alcohol
Predicted Acidity (pKa) The phenolic proton is expected to be weakly acidic, typical of phenols.
Predicted Reactivity The molecule possesses three reactive sites: the aromatic ring, the alkyne, and the two hydroxyl groups.

This table presents predicted properties based on the chemical structure of this compound.

The presence of multiple reactive sites suggests that this compound could be a versatile intermediate in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. The terminal alkyne can participate in reactions such as Sonogashira coupling, "click" chemistry, and hydration. The primary alcohol can be oxidized to an aldehyde or carboxylic acid.

Research Gaps and Future Directions in Alkynyl Phenol Studies

The study of alkynyl phenols is an active area of research, with a focus on synthesizing novel structures and exploring their applications. nih.govresearchgate.net However, a significant research gap exists in the detailed characterization and application of specific isomers like this compound.

Future research directions could include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a primary step. This would be followed by a thorough characterization of its physical and spectroscopic properties.

Exploration of Reactivity: A systematic investigation of the reactivity of the different functional groups would unlock its potential as a synthetic building block. For instance, its use in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds. nih.gov

Biological Evaluation: Given the biological relevance of phenolic compounds, this compound and its derivatives should be screened for various biological activities, such as antioxidant, anticancer, and antimicrobial properties.

Materials Science Applications: The presence of both a phenol and an alkyne makes this compound a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties. openaccesspub.org

The exploration of understudied alkynyl phenols like this compound holds the promise of uncovering new chemical reactivity and identifying novel compounds with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B13205017 4-(3-Hydroxyprop-1-YN-1-YL)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

4-(3-hydroxyprop-1-ynyl)phenol

InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2

InChI Key

ZBUXSOAUWWXDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCO)O

Origin of Product

United States

Synthetic Methodologies for 4 3 Hydroxyprop 1 Yn 1 Yl Phenol and Its Structural Analogues

Direct Synthesis Approaches to 4-(3-Hydroxyprop-1-yn-1-yl)phenol

Direct synthesis of this compound primarily involves the formation of a carbon-carbon bond between a phenolic ring and a three-carbon chain containing a hydroxyl group and a terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The synthesis of this compound can be achieved by coupling 4-iodophenol (B32979) with propargyl alcohol. The reaction is generally carried out under mild conditions, often at room temperature, using a base like an amine (e.g., diethylamine (B46881) or triethylamine) which can also serve as the solvent. wikipedia.org The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, is common. libretexts.orgyoutube.com The copper(I) salt, typically copper(I) iodide, acts as a co-catalyst to facilitate the reaction. youtube.com

The general reaction scheme is as follows:

I-C₆H₄-OH + HC≡C-CH₂OH --(Pd catalyst, Cu(I) co-catalyst, base)--> HO-C₆H₄-C≡C-CH₂OH

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield of the desired product. wikipedia.org

Alternative Methods for Introducing the Propargyl Alcohol Moiety

While the Sonogashira coupling is a predominant method, other strategies can be employed to introduce the propargyl alcohol group. One such approach involves the reaction of a phenol (B47542) derivative with a propargyl halide in the presence of a suitable base. evitachem.com However, this method may be less direct for forming the C-C bond required for this compound and is more commonly used for ether linkages.

Another potential route could involve the modification of a pre-existing side chain on the phenol ring. For instance, a cinnamyl alcohol derivative could potentially be converted to the desired propargyl alcohol, though this would likely involve multiple synthetic steps.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships for various applications. These syntheses often utilize the same fundamental reactions as the parent compound, starting with appropriately substituted phenols.

Preparation of Halogenated Analogues (e.g., 3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol)

To synthesize halogenated analogues such as 3-fluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol, the Sonogashira coupling reaction can be performed using a halogen-substituted iodophenol. For example, coupling 3-fluoro-4-iodophenol (B51183) with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst would yield the desired product.

The general reaction is:

F-I-C₆H₃-OH + HC≡C-CH₂OH --(Pd catalyst, Cu(I) co-catalyst, base)--> F-HO-C₆H₃-C≡C-CH₂OH

The reactivity of the aryl halide can be influenced by the nature and position of the halogen substituent. wikipedia.org

Synthesis of Methoxy-Substituted Derivatives (e.g., 4-(3-hydroxyprop-1-yn-1-yl)-2-methoxyphenol)

The synthesis of methoxy-substituted derivatives like 4-(3-hydroxyprop-1-yn-1-yl)-2-methoxyphenol, also known as coniferyl alcohol, can be achieved via Sonogashira coupling of 4-iodo-2-methoxyphenol (B1311775) with propargyl alcohol. nih.govwikipedia.org

Alternatively, methods for the synthesis of 4-methoxyphenol (B1676288) have been described, which could then be further functionalized. chemicalbook.com These methods include the oxidation of p-anisaldehyde followed by hydrolysis or the reaction of an aryl halide with a suitable hydroxide (B78521) source under catalytic conditions. chemicalbook.com

The general reaction for the direct coupling is:

CH₃O-I-C₆H₃-OH + HC≡C-CH₂OH --(Pd catalyst, Cu(I) co-catalyst, base)--> CH₃O-HO-C₆H₃-C≡C-CH₂OH

Exploration of Various Aromatic Ring Substituents (e.g., Benzonitrile, Acetamide, Benzamide)

The synthesis of analogues with other substituents on the aromatic ring, such as benzonitrile, acetamide, and benzamide (B126), has been explored in the context of related structures. nih.gov These substituents can be introduced either before or after the coupling reaction.

For instance, a Sonogashira coupling can be performed on a phenol derivative that already contains the desired substituent. For example, coupling a substituted 4-iodophenol with propargyl alcohol.

Alternatively, the phenolic hydroxyl group or the propargyl alcohol hydroxyl group of this compound can be further modified to introduce these functionalities. For example, the synthesis of benzamide analogues has been reported through the condensation of a benzoic acid derivative with an amine. nih.gov

Below is a table summarizing the synthesis of various analogues:

Compound Name Starting Materials Key Reaction Type Reference
This compound 4-Iodophenol, Propargyl alcoholSonogashira Coupling wikipedia.org
3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol 3-Fluoro-4-iodophenol, Propargyl alcoholSonogashira Coupling
4-(3-Hydroxyprop-1-yn-1-yl)-2-methoxyphenol 4-Iodo-2-methoxyphenol, Propargyl alcoholSonogashira Coupling nih.govwikipedia.org
Benzonitrile-substituted analogue 4-Iodo-cyanophenol, Propargyl alcoholSonogashira Coupling nih.gov
Acetamide-substituted analogue 4-Iodo-acetamidophenol, Propargyl alcoholSonogashira Coupling
Benzamide-substituted analogue 4-Iodophenol, Propargyl alcohol, Benzoic acid derivativeSonogashira Coupling followed by Amide Coupling nih.gov

Generation of Heterocyclic Analogues (e.g., Quinoline (B57606), Thiazole (B1198619), Indole (B1671886) Derivatives)

The synthesis of heterocyclic analogues of this compound involves the construction of quinoline, thiazole, or indole ring systems appended to the core phenolic structure. Methodologies for these syntheses can be broadly categorized into two approaches: the formation of the heterocyclic ring from a precursor already containing the propargylphenol moiety, or the coupling of a pre-formed heterocycle with a suitable derivative of this compound.

Quinoline Analogues:

The synthesis of quinoline derivatives can be achieved through various cyclization reactions. One common method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield substituted quinolines under mild conditions. nih.gov For instance, reacting an aniline (B41778) derivative with a propargyl halide could form the N-alkynylaniline intermediate, which can then be cyclized. Another approach involves the modification of an existing quinoline core. For example, a hydroxyquinoline can be reacted with propargyl alcohol to introduce the desired side chain, as demonstrated in the synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline. researchgate.net Furthermore, palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to connect a terminal alkyne with a halo-substituted quinoline, offering a versatile method for creating a direct C-C bond between the two moieties. wikipedia.orgnih.gov

Thiazole Analogues:

Thiazole rings can be efficiently synthesized from propargylic alcohols in a one-pot reaction. rsc.org This method provides a direct route to substituted thiazoles from readily available starting materials. The Hantzsch thiazole synthesis is another fundamental method, which involves the reaction of an α-haloketone with a thioamide. chemicalbook.comnih.gov To generate analogues of this compound, a precursor containing the propargylphenol structure could be functionalized to an α-haloketone and then reacted with a thioamide. Alternatively, a pre-synthesized thiazole derivative with a suitable leaving group could be coupled to a protected form of 4-ethynylphenol (B7805692).

Indole Analogues:

The Fischer indole synthesis is a classic and widely used method for constructing indole rings, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.com To create an indole analogue of the target compound, a hydrazine-substituted phenol could be reacted with a ketone or aldehyde bearing the propargyl alcohol moiety. Modern methods often involve metal-catalyzed cyclizations. For example, the cyclization of 2-alkynylanilines, similar to quinoline synthesis, can also lead to indoles. nih.gov Additionally, Sonogashira coupling of a halo-indole with a protected form of 4-ethynylphenol presents a powerful strategy for direct linkage. wikipedia.org

Table 1: Synthetic Methodologies for Heterocyclic Analogues

Heterocycle Synthetic Method Key Precursors Typical Reagents/Conditions Reference
Quinoline Electrophilic Cyclization N-(2-alkynyl)anilines ICl, I₂, Br₂ nih.gov
Etherification Hydroxyquinolines, Propargyl halides NaH, DMF researchgate.net
Sonogashira Coupling Halo-quinolines, Terminal alkynes Pd catalyst, Cu co-catalyst, Base wikipedia.orgnih.gov
Thiazole One-pot from Propargyl Alcohols Propargylic alcohols, Thioamides Various catalysts rsc.org
Hantzsch Synthesis α-Haloketones, Thioamides Base chemicalbook.comnih.gov
Indole Fischer Indole Synthesis Arylhydrazines, Ketones/Aldehydes Acid catalyst (e.g., H₂SO₄, ZnCl₂) youtube.com
Cyclization of 2-Alkynylanilines 2-Alkynylanilines Metal catalyst (e.g., Pd, Cu) nih.gov
Sonogashira Coupling Halo-indoles, Terminal alkynes Pd catalyst, Cu co-catalyst, Base wikipedia.org

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of this compound and its precursors often requires the use of protecting groups to prevent unwanted side reactions of the phenolic hydroxyl, the propargylic alcohol, and the terminal alkyne. The choice of protecting groups is crucial and depends on the reaction conditions of the subsequent synthetic steps. An orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others, is highly desirable. organic-chemistry.org

Protection of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is acidic and nucleophilic, necessitating its protection in many reactions, such as Grignard reactions or when the propargylic alcohol needs to be selectively modified. masterorganicchemistry.com

Silyl (B83357) Ethers (e.g., TMS, TBDMS, TIPS): These are widely used due to their ease of installation and removal. highfine.com They are formed by reacting the phenol with a silyl halide in the presence of a base like triethylamine (B128534) or imidazole. Deprotection is typically achieved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The steric bulk of the silyl group can be tuned to control reactivity. highfine.com

Alkyl Ethers (e.g., Methyl, Benzyl): Methyl ethers are stable but require harsh conditions for cleavage (e.g., BBr₃). highfine.com Benzyl (B1604629) (Bn) ethers are more common as they are stable to many reagents but can be readily removed by catalytic hydrogenolysis, which is a mild condition. uwindsor.calibretexts.org

Protection of the Propargylic Alcohol:

The propargylic alcohol may need protection if the phenolic hydroxyl or the alkyne is the intended site of reaction.

Silyl Ethers (e.g., TBDMS, TIPS): Similar to phenols, silyl ethers are a common choice for protecting the propargylic alcohol. Their stability to non-acidic conditions makes them suitable for a wide range of transformations. masterorganicchemistry.com

Acetals (e.g., THP, MOM): Tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are classic protecting groups for alcohols. uwindsor.ca They are stable to basic and nucleophilic reagents but are cleaved under acidic conditions. highfine.comuwindsor.ca It is possible to selectively protect an alcohol in the presence of a phenol using specific catalysts. reddit.com

Benzyl Ethers (Bn): Benzylation can be achieved chemoselectively for propargylic hydroxyl groups in the presence of other hydroxyls under specific conditions using benzyl bromide and sodium hydroxide. researchgate.net

Protection of the Terminal Alkyne:

In reactions like the Sonogashira coupling, it is often necessary to use a terminal alkyne. If one end of a symmetrical diyne needs to be reacted, or to prevent unwanted coupling reactions, the terminal proton can be replaced with a protecting group.

Trimethylsilyl (B98337) (TMS): The most common protecting group for terminal alkynes is the trimethylsilyl group. wikipedia.org It is easily introduced and can be removed with fluoride ions (like TBAF) or under basic conditions. wikipedia.org

Selective Protection Strategies:

The different acidities of the phenolic proton (more acidic) and the alcoholic proton allow for selective protection. By using one equivalent of a suitable base, the phenoxide can be formed preferentially and then reacted with an electrophilic protecting group. Conversely, specific reaction conditions have been developed for the selective protection of alcohols in the presence of phenols. reddit.com For instance, methoxymethyl ethers can be selectively introduced onto an alcohol. reddit.com A well-designed synthetic route will leverage these differences to install and remove protecting groups in the desired sequence.

Table 2: Common Protecting Groups for Precursors of this compound

Functional Group Protecting Group Abbreviation Introduction Reagents Deprotection Conditions Reference
Phenolic OH tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole TBAF masterorganicchemistry.comhighfine.com
Benzyl Bn BnBr, Base (e.g., K₂CO₃) H₂, Pd/C uwindsor.calibretexts.org
Propargylic OH tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole TBAF masterorganicchemistry.com
Tetrahydropyranyl THP Dihydropyran, Acid catalyst (e.g., PPTS) Aqueous Acid masterorganicchemistry.comuwindsor.ca
Methoxymethyl MOM MOM-Cl, Base (e.g., DIPEA) Acid highfine.comuwindsor.ca
Benzyl Bn BnBr, NaOH, DMF H₂, Pd/C researchgate.net
Terminal Alkyne Trimethylsilyl TMS TMS-Cl, Base K₂CO₃/MeOH or TBAF wikipedia.org

Chemical Transformations and Mechanistic Pathways Involving 4 3 Hydroxyprop 1 Yn 1 Yl Phenol and Its Derivatives

Cyclization and Annulation Reactions

The unique structure of 4-(3-hydroxyprop-1-yn-1-yl)phenol, featuring both a nucleophilic phenol (B47542) group and a reactive alkynyl moiety, makes it an ideal substrate for a variety of cyclization reactions to form fused ring systems.

Palladium-Catalyzed Carbonylative Double Cyclization to Furo[3,4-b]benzofuran-1(3H)-ones from 2-(3-hydroxy-1-yn-1-yl)phenols

A notable transformation of 2-(3-hydroxy-1-yn-1-yl)phenol derivatives is their conversion into furo[3,4-b]benzofuran-1(3H)-ones through a palladium-catalyzed carbonylative double cyclization. acs.orgresearchgate.net This process involves the reaction of the starting phenol with carbon monoxide (CO) and an oxidant, typically oxygen from the air, in the presence of a palladium catalyst. acs.org

The reaction is effectively catalyzed by a system of palladium(II) iodide (PdI₂) and potassium iodide (KI). acs.orgmdpi.comresearchgate.net Optimal conditions involve using 1 mol% PdI₂, 20 mol% KI, and two equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically conducted at 80°C under a pressure of 30 atm, with a 1:4 mixture of carbon monoxide and air, for 24 hours. acs.org Interestingly, the use of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), as the solvent has been shown to be crucial for selectivity, as reactions in standard organic solvents like acetonitrile (B52724) or dimethoxyethane lead to a mixture of products. acs.orgmdpi.com The catalyst and ionic liquid system can often be recycled multiple times without a significant drop in performance. mdpi.com

The proposed mechanism for this transformation begins with an initial 5-endo-dig cyclization onto the alkyne, followed by a cyclocarbonylation step to incorporate the CO molecule and form the second ring, yielding the furo[3,4-b]benzofuran-1(3H)-one core. mdpi.com

Table 1: Conditions for Palladium-Catalyzed Carbonylative Double Cyclization

ParameterConditionSource
Substrate 2-(3-Hydroxy-1-yn-1-yl)phenols acs.orgmdpi.com
Catalyst PdI₂ (1 mol%) / KI (20 mol%) acs.org
Base Diisopropylethylamine (2 equiv.) acs.org
Solvent BmimBF₄ (Ionic Liquid) mdpi.com
Gas Phase 30 atm of CO/Air (1:4) acs.org
Temperature 80 °C acs.org
Time 24 hours acs.org
Product Furo[3,4-b]benzofuran-1(3H)-ones acs.org

Synthesis of Furan-3(2H)-imine and Spiro Furan-3(2H)-imine Derivatives via Alkynone Intermediates

The synthesis of furan-3(2H)-imine and its spiro derivatives can be achieved from precursors structurally related to this compound. The key strategy involves the initial oxidation of the propargylic alcohol moiety to form an α,β-unsaturated ketone, specifically an alkynone. researchgate.net This alkynone intermediate is then reacted with an aniline (B41778) derivative. researchgate.netroyalsocietypublishing.orgelsevierpure.comnih.gov

The mechanism proceeds through a 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated ketone. royalsocietypublishing.orgelsevierpure.com This is followed by an intramolecular cyclization where the tertiary alcohol, originally part of the starting material's side chain, performs a nucleophilic attack on the carbonyl group. researchgate.netroyalsocietypublishing.org The resulting cyclic intermediate then dehydrates to yield the final furan-3(2H)-imine product. royalsocietypublishing.org The reaction shows excellent yields, particularly when using aniline derivatives that possess electron-donating groups, such as a hydroxyl group. royalsocietypublishing.org The synthesis of the alkynone precursor itself is achieved through the oxidation of the corresponding but-2-yne-1,4-diol derivative using manganese dioxide (MnO₂). researchgate.net

Table 2: Synthesis of Furan-3(2H)-imine Derivatives

StepDescriptionReagentsIntermediate/ProductSource
1 Oxidation of DiolMnO₂α,β-Unsaturated Ketone (Alkynone) researchgate.net
2 1,4-Addition & CyclizationAniline DerivativesFuran-3(2H)-imine royalsocietypublishing.orgelsevierpure.com

Exploration of Other Intramolecular Cyclization Pathways

The phenolic structure of this compound and its derivatives allows for various other intramolecular cyclization pathways to form benzofuran (B130515) structures. oregonstate.edumdpi.comnih.gov These reactions are fundamental in synthetic organic chemistry for building complex heterocyclic molecules from simpler, readily available starting materials. jocpr.com

One common strategy involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to furnish the benzofuran ring. mdpi.com While this is a stepwise approach, one-pot methods have also been developed. mdpi.com Another powerful method is the Claisen rearrangement of an aryl allyl ether to generate an ortho-allyl phenol in situ, which then undergoes cyclization to yield a dihydrobenzofuran. researchgate.net This cascade reaction can be catalyzed by iron(III) chloride. researchgate.net

Furthermore, the direct intramolecular hydroarylation of a phenol onto an adjacent unsaturated bond (like an alkyne) represents an atom-economical route. While often demonstrated with alkenes using copper or silver catalysts, the principle can be extended to the alkynyl group in this compound to forge the furan (B31954) ring of a benzofuran skeleton. researchgate.net

Reduction Chemistry of the Alkynyl Moiety

The carbon-carbon triple bond in this compound is susceptible to reduction, offering pathways to synthesize its corresponding alkenyl and alkyl analogues. The stereochemical outcome of the reduction is highly dependent on the chosen reagents and conditions.

Catalytic Reduction of the Alkynyl Group

For the complete reduction of the alkynyl group to an alkyl group, standard catalytic hydrogenation is employed. This reaction typically uses a more active transition metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), with hydrogen gas (H₂). tiktok.commasterorganicchemistry.com

The reaction proceeds in two stages. First, the alkyne is reduced to an alkene intermediate. tiktok.com However, with these highly active catalysts, the alkene intermediate cannot be isolated as it is immediately and spontaneously reduced further to the corresponding alkane. tiktok.com This process fully saturates the carbon-carbon triple bond, converting the 3-hydroxyprop-1-yn-1-yl side chain into a 3-hydroxypropyl side chain. This method provides a straightforward way to access the fully saturated analogue of the parent compound.

In some cases, ruthenium-based catalysts have been developed for the trans-selective reduction of internal alkynes, offering an alternative stereochemical outcome to the cis-reduction seen with Lindlar's catalyst. acs.org

Functionalization of the Propargyl Alcohol Unit

The propargyl alcohol group in this compound is a primary site for chemical modification, enabling the introduction of diverse functional groups and the synthesis of novel molecular structures.

Deoxytrifluoromethylation Reactions

Deoxytrifluoromethylation is a significant transformation in medicinal chemistry, as the incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While direct deoxytrifluoromethylation of this compound has not been extensively documented in publicly available literature, the reaction is conceptually applicable to its propargyl alcohol.

In related studies on other propargyl alcohols, various reagents and catalytic systems have been developed for this purpose. These reactions typically proceed through the activation of the hydroxyl group, followed by nucleophilic attack by a trifluoromethyl source. The reaction conditions often require specific catalysts to achieve high efficiency and selectivity.

Table 1: Illustrative Reagents for Deoxytrifluoromethylation of Alcohols

Reagent/SystemDescription
Umemoto's reagentsElectrophilic trifluoromethylating agents.
Togni's reagentsHypervalent iodine compounds used for trifluoromethylation.
Ruppert-Prakash reagent (TMSCF3)A nucleophilic trifluoromethyl source, often used with a fluoride (B91410) initiator.
Photoredox CatalysisUtilizes light energy to generate trifluoromethyl radicals for reaction.

The application of these methods to this compound would be expected to yield 4-(3,3,3-trifluoroprop-1-yn-1-yl)phenol, a compound with potentially altered biological properties due to the presence of the trifluoromethyl group.

Derivatization for Labeling and Bioconjugation Applications (e.g., Thiol Labeling)

The alkyne functionality within this compound makes it a valuable precursor for developing probes for bioconjugation, particularly for labeling proteins and other biomolecules. A common strategy involves modifying the propargyl alcohol to introduce a thiol-reactive group.

This can be achieved by converting the hydroxyl group into a more reactive leaving group, such as a tosylate or a halide, which can then be displaced by a thiol-containing linker. Alternatively, the alcohol can be esterified with a molecule containing a thiol-reactive moiety, such as a maleimide (B117702) or an iodoacetamide. The resulting derivative can then be used to selectively label cysteine residues in proteins.

Another powerful approach for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne of this compound can readily react with azide-modified biomolecules to form a stable triazole linkage. This reaction is highly efficient and can be performed under mild, biocompatible conditions.

Table 2: Common Thiol-Reactive Groups for Bioconjugation

Functional GroupReactive TowardsBond Formed
MaleimideThiolsThioether
IodoacetamideThiolsThioether
Pyridyl disulfideThiolsDisulfide (reversible)

Oxidative Reactions and Transformations

The oxidation of this compound can lead to a variety of products, depending on the oxidant used and the reaction conditions. The primary sites for oxidation are the propargyl alcohol and the phenol ring.

Oxidation of the secondary propargyl alcohol can yield the corresponding ynone, 4-(3-oxoprop-1-yn-1-yl)phenol. This transformation can be achieved using a range of oxidizing agents, from mild reagents like manganese dioxide (MnO2) to more powerful systems like the Swern or Dess-Martin periodinane oxidations. The resulting ynone is a valuable synthetic intermediate, as the electron-withdrawing ketone group activates the alkyne for various nucleophilic addition reactions.

The phenolic hydroxyl group can also undergo oxidation. Under certain conditions, this can lead to the formation of quinone-type structures or result in oxidative coupling reactions, forming dimers or polymers. The specific outcome is highly dependent on the chosen oxidant and the control of the reaction parameters. For instance, stronger oxidizing agents might lead to cleavage of the aromatic ring.

The interplay between the oxidation of the alcohol and the phenol offers a pathway to complex molecular architectures. Selective oxidation of one functional group while preserving the other is a key challenge and an area of active research in synthetic organic chemistry.

Table 3: Common Oxidizing Agents and Their Potential Products

Oxidizing AgentTarget Functional GroupPotential Product(s)
Manganese Dioxide (MnO2)Propargyl AlcoholYnone
Dess-Martin PeriodinanePropargyl AlcoholYnone
Fremy's SaltPhenolQuinone
Salcomine-O2PhenolOxidative Coupling Products

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Hydroxyprop 1 Yn 1 Yl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(3-Hydroxyprop-1-yn-1-yl)phenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic, phenolic hydroxyl, and propargylic protons.

The aromatic protons on the phenol (B47542) ring typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm). chemicalbook.com Due to the para-substitution pattern, the two protons ortho to the hydroxyl group (H-2, H-6) would be chemically equivalent, as would the two protons ortho to the alkyne substituent (H-3, H-5). This would result in two distinct signals, each integrating to two protons and appearing as doublets due to coupling with their adjacent protons (an AA'BB' system).

The phenolic hydroxyl (-OH) proton signal is characteristically broad and its chemical shift can vary (typically δ 4-7 ppm), depending on solvent, concentration, and temperature. nih.gov This signal can be identified by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample results in the disappearance of the -OH peak due to proton-deuterium exchange. nih.gov

The two protons of the methylene (B1212753) group (-CH₂) adjacent to the hydroxyl group in the propargyl chain are expected to appear as a singlet or a finely split triplet, typically in the range of δ 4.0-4.5 ppm. Their proximity to the electronegative oxygen atom causes a downfield shift. The hydroxyl proton of this propargylic alcohol may also be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to -OH)~6.8Doublet
Aromatic H (ortho to alkyne)~7.3Doublet
Phenolic -OH4.0 - 7.0Broad Singlet
Propargylic -CH₂-~4.3Singlet
Propargylic -OHVariableSinglet/Triplet

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in a proton-decoupled ¹³C NMR spectrum, as the symmetry of the phenyl ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

The carbon atom attached to the phenolic hydroxyl group (C-1) is the most deshielded of the aromatic carbons, appearing around δ 155 ppm. researchgate.net The other aromatic carbons appear in the typical range of δ 115-135 ppm. evitachem.com The quaternary carbon (C-4) attached to the alkyne substituent would have a distinct chemical shift from the proton-bearing carbons. The two sp-hybridized carbons of the alkyne group (C≡C) are expected in the δ 80-90 ppm range. nih.gov The sp³-hybridized methylene carbon (-CH₂OH) would appear furthest upfield, typically around δ 50-60 ppm, shifted downfield by the adjacent oxygen atom. evitachem.com Quaternary carbons, such as C-1, C-4, and the alkyne carbons, often show weaker signals. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-OH)~156
C2/C6~116
C3/C5~134
C4 (C-alkyne)~115
C≡C-Ar~83
C≡C-CH₂~88
-CH₂OH~51

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Soft ionization techniques are preferred to keep the molecule intact during ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like phenols. It typically generates protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions with minimal fragmentation. Given the molecular formula C₉H₈O₂, the exact mass of this compound is 148.0524 g/mol .

In positive ion mode, the compound would likely be observed as the sodiated adduct [M+Na]⁺ at m/z 171.04. In negative ion mode, the acidic phenolic proton is easily lost, leading to a prominent deprotonated molecule [M-H]⁻ at m/z 147.04. This is a common observation for phenolic compounds.

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would likely involve neutral losses, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the propargyl alcohol moiety.

Table 3: Predicted ESI-MS Ions for this compound

IonIonization ModePredicted m/z
[M-H]⁻Negative147.04
[M+Na]⁺Positive171.04

Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is another soft ionization technique, often used for analyzing less polar compounds that are not as easily ionized by ESI. It involves ionizing the analyte in the gas phase through reactions with reagent gas ions. For this compound, APCI would likely produce protonated [M+H]⁺ ions at m/z 149.06 or deprotonated [M-H]⁻ ions at m/z 147.04, similar to ESI. Generally, APCI is considered slightly "harder" than ESI, meaning it may induce more in-source fragmentation, which can provide additional structural clues directly in the primary mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, often to within a few parts per million (ppm). masonaco.org This precision allows for the confident determination of a molecule's elemental formula.

The utility of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. masonaco.org This is possible because the exact masses of atoms are not integers (with the exception of carbon-12), a phenomenon known as the mass defect. masonaco.org By measuring the mass with high resolution, a unique elemental formula can be assigned to the observed mass.

In the context of synthesizing and characterizing novel compounds, HRMS is often used to confirm the identity of a target molecule. For instance, in the synthesis of a related compound, (2S,3R)-5-Ethoxy-5-oxo-2,3-diphenylpentanoic acid, HRMS was used to confirm the product's identity. The calculated mass for the sodium adduct ([M+Na]+) was 335.1259, and the experimentally found mass was 335.1248, providing strong evidence for the successful synthesis. ucsb.edu

Table 1: Illustrative HRMS Data for a Synthesized Organic Compound

ParameterValueReference
Ion Formula[C₁₉H₂₀O₄Na]⁺ ucsb.edu
Calculated m/z335.1259 ucsb.edu
Found m/z335.1248 ucsb.edu

This table provides an example of the precision of HRMS in confirming the elemental composition of a synthesized molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at frequencies corresponding to their natural vibrational modes. libretexts.org An IR spectrum is a plot of this absorption, which reveals the "fingerprint" of the functional groups within the molecule. libretexts.org

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for its key functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, and the aromatic ring.

O-H Stretch: A broad, strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group. The broadness is due to hydrogen bonding. masterorganicchemistry.com

C≡C Stretch: A sharp, and typically weak to medium, absorption band for the alkyne C≡C stretch would be expected around 2100-2260 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H bonds are usually found just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol would likely appear in the 1260-1000 cm⁻¹ range. libretexts.org

The presence and position of these peaks in an IR spectrum provide strong evidence for the structure of this compound.

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods are particularly useful for analyzing the purity of a synthesized compound like this compound.

In a typical HPLC or UPLC analysis, a solution of the sample is injected into a column containing a solid adsorbent material (the stationary phase). A pressurized liquid solvent (the mobile phase) is then pumped through the column. The components of the sample mixture separate based on their different affinities for the stationary and mobile phases.

For instance, in the analysis of a synthesized compound, chiral HPLC was used to determine the enantiomeric excess (ee) of a product. The separation was achieved using a Chiralcel® OD-H column with a mobile phase of 1% isopropanol (B130326) in hexanes at a flow rate of 1.0 mL/min, with detection at 215 nm. The two enantiomers eluted at different times (t1=15.0 min; t2=18.5 min), allowing for their quantification. ucsb.edu

Silica (B1680970) gel column chromatography is a fundamental purification technique in organic synthesis. youtube.com It is used to separate a desired product from unreacted starting materials, byproducts, and other impurities. youtube.comdoi.org The principle is similar to HPLC, but it is typically used on a larger scale for preparative purposes. youtube.com

In this technique, a glass column is packed with silica gel, a polar stationary phase. youtube.com The crude reaction mixture is loaded onto the top of the silica gel. youtube.com A solvent or a mixture of solvents (the eluent or mobile phase), typically non-polar, is then passed through the column. youtube.com

Compounds with lower polarity travel down the column more quickly with the non-polar eluent, while more polar compounds adhere more strongly to the polar silica gel and move down the column more slowly. youtube.com By collecting the eluent in fractions, the separated compounds can be isolated. youtube.com

For example, in the synthesis of various organic compounds, silica gel column chromatography is a standard purification step. ucsb.edudoi.org The choice of eluent is crucial for effective separation. A common approach is to use a gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, or methanol (B129727) and dichloromethane. ucsb.edudoi.org For instance, a product was purified using a mobile phase of 15% ethyl acetate in hexanes, while another was purified with 4% methanol in dichloromethane. ucsb.edu

Table 2: Examples of Eluent Systems for Silica Gel Column Chromatography

ProductEluent SystemReference
Compound S415% ethyl acetate in hexanes ucsb.edu
Compound 3a4% methanol in dichloromethane ucsb.edu
Compound 3qEthyl acetate/petroleum ether (1:10 to 1:5) doi.org

This table illustrates the different solvent systems that can be employed for the purification of various compounds, highlighting the tunability of the technique.

Integrated Analytical Approaches for Comprehensive Compound Characterization

A single analytical technique rarely provides all the necessary information to fully characterize a new compound. Therefore, an integrated approach, combining data from multiple analytical methods, is essential. For the comprehensive characterization of this compound, a combination of the techniques discussed above would be employed.

The process would typically begin with the purification of the crude product using silica gel column chromatography. The purity of the isolated compound would then be assessed by HPLC or UPLC. Once a pure sample is obtained, its structural identity would be confirmed. IR spectroscopy would be used to identify the key functional groups, confirming the presence of the hydroxyl, alkyne, and phenyl moieties. Finally, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The combination of these techniques provides a robust and comprehensive characterization of the target molecule.

Mechanistic Investigations of Chemical Reactions Involving 4 3 Hydroxyprop 1 Yn 1 Yl Phenol

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

Transition metal catalysis is pivotal in manipulating the structure of 4-(3-hydroxyprop-1-yn-1-yl)phenol, particularly through its alkyne and phenol (B47542) functionalities. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a key process for the synthesis of this compound or its derivatives. nih.gov The catalytic cycle of such a reaction, typically employing a palladium catalyst and a copper co-catalyst, offers a prime example of the mechanistic intricacies involved.

The generally accepted mechanism for the Sonogashira coupling proceeds through a synergistic interplay between a palladium cycle and a copper cycle. The palladium cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Concurrently, the copper cycle involves the reaction of the terminal alkyne, in this case, a precursor to this compound, with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation then occurs, where the acetylide group is transferred from the copper to the palladium(II) complex, displacing the halide. The final step is reductive elimination from the palladium(II) complex, which yields the coupled product and regenerates the palladium(0) catalyst, thus closing the catalytic loop. The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands coordinated to the palladium center.

Another important class of reactions is the addition of the phenolic hydroxyl group to the alkyne moiety, which can be catalyzed by transition metals like gold or palladium. nih.gov For instance, in a gold-catalyzed intramolecular cyclization, the catalytic cycle would involve the activation of the alkyne by the gold(I) catalyst, making it more susceptible to nucleophilic attack by the phenolic oxygen. This is followed by protonolysis to release the cyclized product and regenerate the active gold catalyst.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging but provide invaluable evidence for a proposed mechanism. In the context of the Sonogashira coupling, key intermediates include the palladium(II)-aryl complex formed after oxidative addition and the copper(I) acetylide. These species are typically identified using spectroscopic techniques such as NMR and IR spectroscopy, and in some cases, X-ray crystallography of stable analogues.

For reactions involving the phenolic group, such as electrophilic substitution, the formation of a phenoxide ion under basic conditions is a critical intermediate. libretexts.org The increased nucleophilicity of the phenoxide facilitates reactions that are otherwise sluggish with the neutral phenol. In acid-catalyzed reactions, the protonation of the hydroxyl group or the alkyne can lead to carbocationic intermediates. For instance, in the hydration of the alkyne, a vinyl carbocation is a plausible intermediate, which is then attacked by water. youtube.com

In photochemical reactions, radical intermediates can play a significant role. For example, visible-light-mediated cycloadditions of alkynes can proceed through radical cation intermediates, leading to the formation of four-membered rings. researchgate.net The characterization of such transient species often relies on techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by the concentrations of reactants, catalysts, and other species. For reactions involving this compound, the rate law can provide strong evidence for a particular mechanism.

For instance, in a typical Sonogashira coupling, the reaction rate is often found to be first order with respect to the aryl halide, the alkyne, and the palladium catalyst. This is consistent with a mechanism where the rate-determining step involves one of the elementary steps in the catalytic cycle, such as oxidative addition or reductive elimination.

In a study on the catalytic ethynylation of formaldehyde (B43269) to produce propargyl alcohol, a key precursor for the target molecule, the reaction was found to be first order for both formaldehyde and acetylene. rsc.org This suggests that the reaction proceeds through a mechanism where the rate-determining step involves the interaction of one molecule of formaldehyde and one molecule of acetylene.

A comprehensive kinetic model for the oxidation of phenol in various advanced oxidation processes revealed complex rate dependencies, with the effects of anions following the order PDS/CuO > H2O2/UV > other PDS/PMS systems. nih.gov While not directly on the target molecule, this highlights the intricate kinetics that can be expected in reactions involving the phenolic moiety.

The following table presents hypothetical kinetic data for a reaction involving this compound, illustrating how reaction rates might vary with reactant concentrations.

Experiment[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.26.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Role of Solvents, Additives, and Ligands in Reaction Efficacy and Selectivity

The choice of solvent, additives, and ligands can have a profound impact on the outcome of a chemical reaction, influencing not only the rate but also the selectivity.

Solvents: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states. For instance, in reactions involving charged intermediates like phenoxides or carbocations, polar protic or aprotic solvents are generally preferred. In a study of the phenol-formaldehyde reaction, the reaction rate was found to be highest in 1,4-dioxan compared to more polar alcohols like methanol (B129727) and ethanol, indicating that solvent polarity is not the only factor and specific solvent-solute interactions are important.

Additives: Additives such as bases, acids, and co-catalysts are often essential for the reaction to proceed efficiently. In the Sonogashira coupling, a base is required to deprotonate the terminal alkyne, and a copper(I) salt is a common co-catalyst that facilitates the transmetalation step. The choice of base, for example, potassium carbonate versus an amine base, can influence the reaction rate and the formation of side products.

Ligands: In transition metal-catalyzed reactions, ligands play a crucial role in tuning the electronic and steric properties of the metal center. nih.govrsc.org This, in turn, affects the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For example, electron-rich and bulky phosphine (B1218219) ligands are often used in palladium-catalyzed cross-coupling reactions to promote oxidative addition and prevent catalyst deactivation. researchgate.netdntb.gov.ua The bite angle of bidentate ligands can also influence the regioselectivity of the reaction. nih.gov

The table below summarizes the effect of different ligands on a hypothetical palladium-catalyzed reaction of this compound.

LigandElectron-donating abilitySteric BulkYield (%)Selectivity (Product A:Product B)
PPh₃ModerateModerate7580:20
P(t-Bu)₃HighHigh9595:5
XantphosModerateLarge Bite Angle88>99:1 (Regioselective)

This is a hypothetical data table for illustrative purposes.

Biological and Biochemical Research Aspects of 4 3 Hydroxyprop 1 Yn 1 Yl Phenol and Its Analogues

Natural Occurrence and Biosynthetic Context of Related Phenolic Compounds

The structural core of 4-(3-hydroxyprop-1-yn-1-yl)phenol, a phenol (B47542) group, is a fundamental unit in a vast array of natural products. Its potential biosynthetic origins can be understood by looking at the established pathways for similar molecules, particularly the phenylpropanoid pathway.

The compound this compound shares a structural resemblance to p-coumaryl alcohol, one of the three primary monolignols that serve as precursors to lignin. wikipedia.orgwikipedia.org Lignin is a complex polymer that provides structural rigidity to plant cell walls. wikipedia.org The biosynthesis of p-coumaryl alcohol is a key branch of the phenylpropanoid pathway, a major route in plant secondary metabolism. nih.govfrontiersin.org

This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce various phenolic compounds. wikipedia.orgnih.govwikipedia.org The initial steps involve the deamination of phenylalanine to cinnamic acid, followed by hydroxylation to form p-coumaric acid. frontiersin.orgnih.gov This intermediate is then activated to p-coumaroyl-CoA, a central molecule that can be directed towards the synthesis of flavonoids, stilbenoids, or be reduced to form p-coumaryl alcohol. wikipedia.orgnih.gov

The biosynthesis of p-coumaryl alcohol from p-coumaric acid involves the action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). researchgate.net The structural similarity between this compound and p-coumaryl alcohol, particularly the 4-hydroxyphenyl group, suggests a potential, though not yet demonstrated, link to the phenylpropanoid pathway. The prop-1-yn-1-yl group in the target molecule is an alkyne, differing from the propenyl group of p-coumaryl alcohol, which is an alkene. This suggests that if it were of natural origin, a specialized enzymatic machinery would be required for its formation.

Table 1: Key Enzymes in the Biosynthesis of p-Coumaryl Alcohol

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov
Cinnamate 4-hydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. frontiersin.orgnih.gov
4-Coumarate-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. nih.govwikipedia.org
Cinnamoyl-CoA reductaseCCRReduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632). researchgate.net
Cinnamyl alcohol dehydrogenaseCADReduces p-coumaraldehyde to p-coumaryl alcohol. frontiersin.org

Currently, there is a lack of specific research identifying this compound in plant extracts or other biological sources. The focus of phytochemical research has largely been on more abundant and traditionally recognized classes of phenolic compounds like flavonoids, phenolic acids, and lignans. The unique alkyne functional group in this compound makes it a subject of interest for future phytochemical investigations. The development of more sensitive analytical techniques may yet reveal its presence in nature.

Investigation of Potential Biological Activities in Model Systems

Phenolic compounds are widely recognized for their diverse biological activities, which are primarily attributed to their ability to act as antioxidants. nih.govjscholarpublishers.com While direct studies on this compound are not available, the potential for antioxidant, anti-inflammatory, and antimicrobial properties can be extrapolated from the extensive research on other phenolic molecules.

The antioxidant activity of phenolic compounds is largely due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. jscholarpublishers.comnih.gov The resulting phenoxyl radical is stabilized by resonance, making it less reactive. nih.gov Phenolics can also chelate metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species (ROS). nih.gov

The potential antioxidant mechanisms of this compound would likely involve these same principles. The phenolic hydroxyl group is the primary site for radical scavenging. The electronic properties of the prop-1-yn-1-yl substituent could modulate the antioxidant capacity by influencing the stability of the phenoxyl radical.

Table 2: General Antioxidant Mechanisms of Phenolic Compounds

MechanismDescription
Hydrogen Atom Transfer (HAT)The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. nih.gov
Single Electron Transfer (SET)A single electron is transferred from the phenolic compound to a free radical. nih.gov
Metal ChelationPhenolic compounds can bind to transition metal ions, preventing them from participating in reactions that generate free radicals. nih.gov

Many phenolic compounds exhibit anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response. nih.govtandfonline.com Chronic inflammation is linked to a range of diseases, and the ability of phenolics to interfere with this process is of significant therapeutic interest. nih.gov

Key anti-inflammatory mechanisms of phenolic compounds include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Phenolics can also suppress the activation of transcription factors such as nuclear factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. tandfonline.commdpi.com The potential for this compound to exert anti-inflammatory effects would depend on its ability to interact with these molecular targets.

Phenolic compounds constitute a broad class of natural antimicrobials with activity against a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov Their mechanisms of action are often multifaceted and can include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. mdpi.comiipseries.org

The lipophilicity of phenolic compounds allows them to partition into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability, which can lead to the leakage of intracellular components and cell death. mdpi.com The specific structure of a phenolic compound, including the nature and position of its substituents, can significantly influence its antimicrobial efficacy. nih.gov While the antimicrobial properties of this compound have not been specifically evaluated, its phenolic nature suggests it could potentially exhibit such activity.

Applications in Anticancer Research (e.g., In Vitro Enzyme Inhibition, Cell-Based Assays with Analogues)

Phenolic compounds, a diverse group of molecules, have garnered significant attention in anticancer research for their capacity to selectively target and eliminate cancerous cells while sparing healthy ones. nih.gov These natural and synthetic compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. nih.gov They can also inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells). nih.gov

An analogue of this compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl)phenol (MMPP), has demonstrated notable anticancer activity in breast cancer cell lines. nih.gov In a study involving MDA-MB-231, MDA-MB-468 (triple-negative breast cancer), and MCF7 (luminal A type) cells, MMPP was found to inhibit cancer cell growth, induce apoptosis, and suppress migration and invasion. nih.gov The compound was shown to dually regulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the downregulation of AKT activity, a key signaling pathway in cancer progression. nih.gov

The pro-apoptotic effects of MMPP were evidenced by the activation of key cell death-promoting proteins. nih.gov

Table 1: Pro-apoptotic Proteins Activated by MMPP

Protein Function
Caspase-3 Executioner caspase in apoptosis
Caspase-8 Initiator caspase in the extrinsic apoptotic pathway
Caspase-9 Initiator caspase in the intrinsic apoptotic pathway

Furthermore, MMPP was observed to inhibit the anti-apoptotic protein Bcl-2 and suppress the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov

Biochemical Metabolism and Biotransformation Studies (in vitro)

The biological activity of phenolic compounds is intrinsically linked to their metabolism, which primarily occurs in the intestines and liver. nih.gov These biotransformation processes, catalyzed by xenobiotic-metabolizing enzymes, can alter the structure and, consequently, the function of the parent compound. nih.gov

Enzymatic Transformations of Alkynyl Phenols

The in vitro metabolism of phenolic compounds can be investigated using various enzyme systems. For instance, studies on 3-t-butyl-4-hydroxyanisole (BHA), a phenolic antioxidant, have utilized liver microsomes with NADPH or cumene (B47948) hydroperoxide, sheep seminal vesicle microsomes with arachidonic acid, and horseradish peroxidase with hydrogen peroxide. nih.gov These systems have shown that BHA is oxidized to several products, including a dimer and polar metabolites, through a free radical intermediate. nih.gov

A key enzyme involved in the transformation of certain phenolic compounds is vanillyl-alcohol oxidase (VAO). nih.gov This covalent flavoprotein can convert short-chain 4-alkylphenols into their corresponding 1-(4'-hydroxyphenyl)alcohols. nih.gov This reaction proceeds via a proposed p-quinone methide intermediate. nih.gov It has been noted that during the enzymatic conversion of 4-ethylphenol (B45693) and 4-n-propylphenol by VAO, a significant amount of the corresponding 1-(4'-hydroxyphenyl)alkenes are formed as byproducts. nih.gov

Identification of In Vitro Metabolites

The metabolites of phenolic compounds are often more hydrophilic than the parent compound, facilitating their excretion. nih.gov Phase II conjugation reactions, such as sulfation and glucuronidation, are common metabolic pathways. nih.gov For example, sulfotransferases (SULTs) add a sulfate (B86663) group to phenolic moieties. nih.gov The resulting sulfate metabolites can have altered biological activity compared to the original compound. nih.gov

In the case of the enzymatic conversion of 4-ethylphenol by vanillyl-alcohol oxidase, several products have been identified.

Table 2: Products from the Enzymatic Conversion of 4-ethylphenol by VAO scispace.com

Product Chemical Name
Main Product (R)-1-(4'-hydroxyphenyl)ethanol
Side Product (S)-1-(4'-hydroxyphenyl)ethanol
Side Product 4-vinylphenol

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. nih.gov The goal is to understand how specific chemical features of a molecule contribute to its pharmacological effects. nih.gov

For instance, in the development of Liver X Receptor (LXR) agonists, SAR studies on 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenylsilane derivatives revealed that the substituents on the silicon atom influence the LXR subtype-selectivity. researchgate.net Tri(n-propyl) substitution resulted in potent LXR agonism with moderate α-selectivity, while a dimethylphenylsilyl group conferred modest β-selectivity. researchgate.net This highlights how minor structural changes can significantly alter the biological profile of a molecule. researchgate.net

The exploration of SAR is a key aspect of drug discovery, enabling the design of more potent and selective therapeutic agents. nih.gov

Role as Precursors or Building Blocks for Biologically Relevant Molecules and Drug-Like Scaffolds

The chemical structure of this compound, featuring a reactive phenolic hydroxyl group and a propargyl alcohol moiety, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. evitachem.com The alkyne group, in particular, can participate in a variety of chemical transformations, such as electrophilic additions and cycloadditions, allowing for the construction of diverse molecular scaffolds. evitachem.com

Phenolic compounds, in general, are recognized as important building blocks in the synthesis of pharmaceuticals and other bioactive compounds. evitachem.com The synthesis of novel molecules often involves multicomponent reactions, which allow for the efficient and atom-economical construction of complex structures from three or more starting materials. nih.gov This approach is widely used in the pharmaceutical industry to generate libraries of compounds for biological screening. nih.gov

The versatility of the phenolic ring and the alkyne functionality in this compound allows for its incorporation into a wide range of molecular architectures, making it a useful tool for medicinal chemists in the design and synthesis of new therapeutic agents.

Environmental Fate and Degradation Studies of Alkynyl Phenols

Abiotic Degradation Pathways in Environmental Media (e.g., Photooxidation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For phenolic compounds, photooxidation is a primary abiotic degradation pathway in sunlit environmental media. academicjournals.org This process is initiated by the absorption of light energy, which can lead to the formation of reactive oxygen species that, in turn, oxidize the phenol (B47542). byjus.com The presence of substances like fulvic acid in natural waters can sensitize and accelerate the photooxidation of phenols. up.pt

The triple bond in the propargyl group of 4-(3-Hydroxyprop-1-yn-1-yl)phenol may also be susceptible to photochemical reactions, potentially leading to a variety of transformation products. Under UV light, phenolic compounds can undergo demethylation, dearylation, and dechlorination, as well as photooxidation, resulting in hydroxylated compounds or other derivatives. nih.gov

Degradation PathwayDescriptionEnvironmental MediaKey Factors
Photooxidation Degradation initiated by light energy, often involving reactive oxygen species.Surface waters, AtmosphereSunlight intensity, Presence of photosensitizers (e.g., fulvic acid)
Hydrolysis Breaking of chemical bonds by reaction with water, can be facilitated by light or heat. nih.govWaterpH, Temperature

Biotic Degradation Mechanisms (e.g., Microbial Degradation in Water and Soil)

Biotic degradation, primarily through the action of microorganisms, is a crucial process for the removal of phenolic compounds from the environment. academicjournals.orgnih.gov A wide array of bacteria and fungi have been identified that can utilize phenols as a source of carbon and energy. academicjournals.orgresearchgate.net

The initial step in the aerobic microbial degradation of phenol is typically the hydroxylation of the aromatic ring to form catechol. nih.gov From catechol, the degradation can proceed through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, both of which lead to intermediates that can enter the citric acid cycle. nih.govnih.gov

Several bacterial genera are well-known for their ability to degrade phenols, including Pseudomonas, Bacillus, Acinetobacter, and Rhodococcus. researchgate.netnih.gov The efficiency of this biodegradation can be influenced by several factors.

Factors Influencing Microbial Degradation of Phenols:

Concentration of the Phenolic Compound: High concentrations can be toxic to microorganisms, inhibiting their degradation activity. nih.gov

Temperature: Affects microbial growth and enzyme activity, with optimal degradation occurring within a specific temperature range for each microbial species.

pH: Influences the availability of the compound and the activity of degradative enzymes.

Availability of Nutrients: Microorganisms require other nutrients for growth and metabolism.

Acclimatization of Microbial Populations: Microbial communities can adapt to the presence of phenols over time, leading to more efficient degradation. service.gov.uk

Environmental Persistence and Identification of Transformation Products

The environmental persistence of a chemical is defined by the length of time it remains in a particular environment before being broken down. While many phenols are biodegradable, their persistence can increase if they are present in high, toxic concentrations or if environmental conditions are not favorable for microbial activity. academicjournals.org The degradation of alkylphenol ethoxylates, a related class of compounds, can lead to more persistent metabolites like nonylphenol and octylphenol. nih.govmdpi.com

The degradation of phenolic compounds results in the formation of various transformation products. usgs.gov These products can sometimes be more persistent or even more toxic than the parent compound. nih.govsigmaaldrich.com The identification of these transformation products is crucial for a complete assessment of the environmental risk of the original pollutant. usgs.govresearchgate.net For example, the degradation of phenol can proceed through catechol, which is then further broken down into smaller organic acids. nih.gov

Common Transformation Products from Phenol Degradation:

Catechol

Hydroquinone

Benzoquinone

Muconic acid

Various organic acids (e.g., succinic acid, acetic acid)

Environmental Transport and Distribution Modeling

Mathematical models are essential tools for predicting the transport and distribution of pollutants like alkynyl phenols in the environment. These models simulate the movement of chemicals through different environmental compartments by considering processes such as advection, dispersion, and degradation.

Water quality models can incorporate physical, chemical, and biological processes to forecast the fate of pollutants in rivers, lakes, and groundwater. For organic pollutants, factors such as water solubility, soil and sediment adsorption coefficients, and degradation rates are key parameters in these models. The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (Kow), plays a significant role in its tendency to adsorb to soil and sediment, affecting its mobility in the environment.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact
Catalyst Loading1–5 mol% PdHigher yields with minimal Pd leaching
Temperature60–80°CBalances reaction rate and stability
BaseEt₃N or K₂CO₃Neutralizes HBr byproducts

Advanced: How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer :
Discrepancies between spectroscopic and crystallographic data often arise from dynamic conformations or crystal packing effects . To resolve these:

Variable-Temperature NMR : Perform VT-NMR (e.g., −40°C to 80°C) to detect conformational equilibria. For example, if the hydroxyl group exhibits tautomerism, splitting patterns in ¹H NMR may change with temperature .

Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to identify the dominant conformation in solution .

Hirshfeld Surface Analysis : Use crystallography software (e.g., CrystalExplorer) to analyze intermolecular interactions in the solid state, which may explain deviations from solution-phase data .

Q. Example Workflow :

  • Collect X-ray data using SHELXL for refinement .
  • Compare with solution-phase data using WinGX/ORTEP for visualization .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (+0.1% TFA) to quantify impurities. Monitor at λ = 255–280 nm, typical for phenolic UV absorption .
  • TGA/DSC : Perform thermal analysis (e.g., 25–300°C at 10°C/min) to assess decomposition points. Hydroxyl and alkyne groups may lower thermal stability compared to non-polar analogs .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode can confirm the molecular ion ([M+H]⁺) and detect propargyl oxidation byproducts (e.g., ketones) .

Advanced: What catalytic systems are effective for selective hydrogenation of the propargyl group without affecting the phenol moiety?

Methodological Answer :
Selective hydrogenation requires ligand-modified palladium catalysts to avoid over-reduction of the aromatic ring:

  • Lindlar Catalyst (Pd/CaCO₃, quinoline) : Partially hydrogenates the alkyne to cis-alkene but may require post-reduction quenching .
  • Palladium Nanoparticles on TiO₂ : Stabilized by PVP, these catalysts show >90% selectivity for propene derivatives under H₂ (1–3 bar) at 25°C .

Q. Critical Parameters :

ConditionOptimal ValueRationale
H₂ Pressure1–2 barMinimizes phenol reduction
SolventEthanol/water (9:1)Enhances catalyst dispersion
AdditivePyridine (0.1 M)Passivates Pd surface for selectivity

Basic: How should researchers handle and store this compound to prevent degradation?

Q. Methodological Answer :

  • Storage : Keep at −20°C in amber vials under argon. The propargyl and hydroxyl groups are prone to oxidation and hygroscopicity .
  • Handling : Use gloveboxes with O₂ < 1 ppm. For aqueous work, add antioxidants like BHT (0.01% w/v) to buffers .
  • Stability Monitoring : Perform monthly HPLC checks. Degradation products (e.g., quinones from oxidation) appear as new peaks at Rf = 0.3–0.5 .

Advanced: What computational methods can predict the reactivity of this compound in radical-mediated reactions?

Q. Methodological Answer :

  • Reactivity Prediction : Use Marcus Theory to model electron transfer kinetics. The phenol group acts as a radical scavenger, with computed BDE (Bond Dissociation Energy) ≈ 85 kcal/mol for the O–H bond .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict radical stabilization. Software like GROMACS can model H-bonding networks around the hydroxyl group .

Q. Case Study :

  • Compare experimental EPR data with DFT-calculated spin densities to validate radical intermediates .

Basic: What are the key spectral signatures (FTIR, NMR) for confirming the structure of this compound?

Q. Methodological Answer :

  • FTIR : Look for ν(O–H) at 3300–3500 cm⁻¹ (broad), ν(C≡C) at 2100–2260 cm⁻¹, and aromatic C–C at 1600 cm⁻¹ .
  • ¹H NMR : Key peaks include:
    • δ 2.50–2.70 (t, 2H, CH₂–C≡C)
    • δ 4.80 (s, 1H, OH)
    • δ 6.70–7.30 (m, 4H, aromatic) .

Validation : Match with reference data from analogous compounds like 3-(4-Hydroxyphenyl)-1-propanol .

Advanced: How can researchers address low yields in large-scale synthesis due to alkyne polymerization?

Q. Methodological Answer :

  • Inhibition Strategies : Add 0.1% hydroquinone or TEMPO to scavenge radicals initiating polymerization .
  • Flow Chemistry : Use microreactors to reduce residence time and thermal gradients. For example, a Pd/C-packed column enables continuous hydrogenation with <5% oligomer formation .

Q. Scale-Up Protocol :

  • Pilot trials at 100 mmol scale showed 75% yield in flow vs. 50% in batch .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.